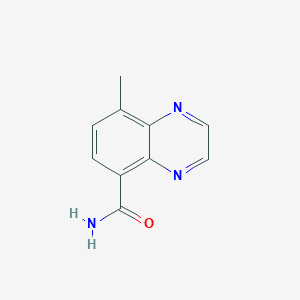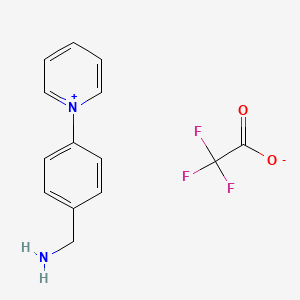![molecular formula C10H9NO2 B15332074 2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15332074.png)
2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, with two methyl groups attached at the 2 and 7 positions. It has a molecular formula of C10H9NO2 and a molecular weight of 175.18 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one can be synthesized through several methods. One common method involves the reaction of anthranilic acid with acetic anhydride in the presence of acetic acid. The reaction mixture is refluxed, and the product is isolated by removing the excess solvent under reduced pressure . Another method involves the catalyst-free annulation of 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates with sulfur ylides, which yields various 1,2-dihydroquinolines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions include quinazolinone derivatives, dihydro derivatives, and various substituted benzoxazines .
Scientific Research Applications
2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal activities.
Industry: The compound is used in the development of materials with specific electronic and thermal properties.
Mechanism of Action
The mechanism of action of 2,7-dimethyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes and receptors, such as GABA receptors and reverse transcriptase . The compound’s biological activity is attributed to its ability to form stable complexes with these targets, thereby modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2,7-Dimethyl-4H-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
Quinazolinones: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Benzoxazines: These compounds are known for their applications in materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazine derivatives.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,7-dimethyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9NO2/c1-6-3-4-8-9(5-6)11-7(2)13-10(8)12/h3-5H,1-2H3 |
InChI Key |
RHUWGZPNPOJKIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)OC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


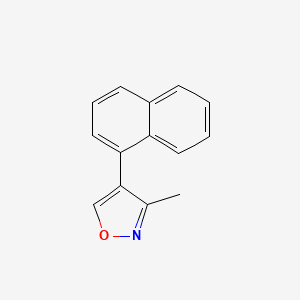
![Methyl 6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15331999.png)
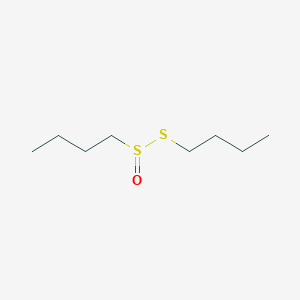
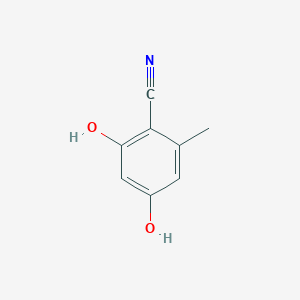

![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B15332019.png)
